ethyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Ethyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step reactions. One common method includes the cyclocondensation of aminoquinoxaline derivatives with appropriate reagents under controlled conditions . The reaction is often carried out in the presence of a base such as triethylamine and a solvent like xylene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce the corresponding amines .
Scientific Research Applications
Ethyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: These include compounds like quinoxaline N-oxides and triazoloquinoxalines.
Indole derivatives: Compounds such as indole-3-acetic acid and its analogs.
Uniqueness
Ethyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its specific structure, which combines the quinoxaline and pyrrolo moieties.
Biological Activity
Ethyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity, synthesis, and associated research findings.
Chemical Structure and Properties
This compound belongs to the pyrroloquinoxaline family, which has been recognized for various pharmacological properties. The compound's molecular formula is C15H16N4O2, and it features a pyrrolo[2,3-b]quinoxaline core that is essential for its biological activity.
Anticancer Potential
Research has demonstrated that derivatives of pyrroloquinoxaline exhibit significant cytotoxic effects against various cancer cell lines. In particular, studies have focused on the compound's ability to inhibit cancer cell proliferation.
- Cytotoxicity Studies : this compound has shown promising results against human leukemia cell lines such as K562 and HL60. The IC50 values (the concentration required to inhibit cell growth by 50%) for these cell lines were reported to be in the range of 5 to 20 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
---|---|---|---|
K562 | 10 | Doxorubicin | 3.23 |
HL60 | 15 | Doxorubicin | 3.23 |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, compounds in this class have been shown to interact with various kinases and transcription factors involved in tumor growth.
Study on Leukemia Cells
A notable study evaluated the cytotoxic effects of this compound on three leukemia cell lines: K562, U937, and HL60. The study utilized the MTS assay to measure cell viability post-treatment. Results indicated that the compound not only inhibited cell growth effectively but also exhibited selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity while maintaining biological activity.
Properties
Molecular Formula |
C20H18N4O2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
ethyl 2-amino-1-(4-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C20H18N4O2/c1-3-26-20(25)16-17-19(23-15-7-5-4-6-14(15)22-17)24(18(16)21)13-10-8-12(2)9-11-13/h4-11H,3,21H2,1-2H3 |
InChI Key |
RMJIKMHTPAPWRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)C)N |
Origin of Product |
United States |
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